molecular formula C14H11BrN2O3 B4884594 N-(2-bromo-4-methylphenyl)-4-nitrobenzamide

N-(2-bromo-4-methylphenyl)-4-nitrobenzamide

Cat. No. B4884594
M. Wt: 335.15 g/mol
InChI Key: ZECQFFJJNDYWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-4-nitrobenzamide, also known as BROMO-NMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of nicotinamide mononucleotide (NMN) and has been found to possess several biochemical and physiological effects.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-4-nitrobenzamide works by increasing the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a crucial role in several cellular processes, including energy metabolism and DNA repair. By increasing NAD+ levels, this compound can activate the sirtuin pathway, which is involved in regulating aging and age-related diseases.
Biochemical and Physiological Effects:
Research has shown that this compound can have several biochemical and physiological effects. These include:
- Increased energy metabolism
- Improved mitochondrial function
- Enhanced DNA repair
- Reduced inflammation
- Improved cognitive function

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, one limitation is that it can be expensive to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving N-(2-bromo-4-methylphenyl)-4-nitrobenzamide. These include:
- Further studies on the mechanism of action of this compound and its effects on aging and age-related diseases
- Development of more efficient synthesis methods for this compound
- Investigation of the potential therapeutic applications of this compound in treating age-related diseases such as Alzheimer's and Parkinson's disease
- Exploration of the effects of this compound on other cellular processes and pathways.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ability to activate the sirtuin pathway and increase NAD+ levels makes it a promising candidate for anti-aging research and other therapeutic applications. Further research is needed to fully understand its mechanism of action and potential applications in treating age-related diseases.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoyl chloride with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-nitrobenzamide has been found to have several potential applications in scientific research. One of the most significant applications is in the field of anti-aging research. Research has shown that this compound can activate the sirtuin pathway, which is involved in regulating aging and age-related diseases.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-7-13(12(15)8-9)16-14(18)10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECQFFJJNDYWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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